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Compound of Interest

Compound Name: 3-Hydrazino-6-phenylpyridazine

Cat. No.: B1311097

For Researchers, Scientists, and Drug Development Professionals

The 3-hydrazino-6-phenylpyridazine scaffold has emerged as a promising framework in
medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This
guide provides a comparative analysis of the structure-activity relationships (SAR) of various
analogs, focusing on their anticancer and antimicrobial properties. The information presented
herein is a synthesis of data from multiple studies to aid in the rational design of more potent
and selective therapeutic agents.

Anticancer Activity of Pyridazine Derivatives

Recent studies have explored the potential of 3-hydrazino-6-phenylpyridazine analogs as
anticancer agents. The core structure has been modified to investigate the impact of different
substituents on cytotoxicity against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected
pyridazine derivatives. It is important to note that the data is compiled from different studies and
the experimental conditions, such as the specific cancer cell lines and assay methods, may

vary.
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Note: Specific IC50 values for some compounds were not available in the referenced abstracts;

however, their significant inhibitory activity was highlighted.
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Structure-Activity Relationship (SAR) Insights for
Anticancer Activity

From the available data, several preliminary SAR conclusions can be drawn:

o Substitution on the Phenyl Ring at C6: The presence of methoxy groups at the 3 and 4
positions of the phenyl ring (as in compounds 2a and 2b) appears to contribute significantly
to the anticancer activity.[1]

» Modification of the Hydrazino Group: Conversion of the hydrazino group into hydrazones by
reacting with various aldehydes is a common strategy. The nature of the aldehyde
substituent (e.g., chloro, fluoro, methoxy) influences the potency and selectivity against
different cancer cell lines.[1]

o Heterocyclic Substituents: The introduction of heterocyclic moieties, such as furan and
thiophene, on the hydrazone side chain is another avenue for structural modification that has
been explored.

Antimicrobial Activity of Pyridazine Derivatives

Derivatives of 3-hydrazino-6-phenylpyridazine have also been investigated for their potential
as antimicrobial agents. The structural modifications aim to enhance the potency against
various bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for a series of 3-
hydrazino-6-phenylpyridazine analogs against different microorganisms.
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Note: Specific MIC values were not always provided in the abstracts, but the relative activity
was mentioned.

Structure-Activity Relationship (SAR) Insights for
Antimicrobial Activity

Key SAR observations for the antimicrobial activity of these compounds include:

e Hydrazone Formation: The condensation of the 3-hydrazino group with isatin derivatives to
form hydrazones is a key structural feature for antimicrobial activity. All the synthesized
compounds in one study showed moderate activity against Candida albicans.

e Substituents on the Phenyl Ring: The electronic nature of the substituent on the 6-phenyl
ring (e.g., -OCH3, -Cl, -Br) appears to modulate the antimicrobial potency.

o Further Derivatization: The synthesis of more complex heterocyclic systems by reacting the
3-hydrazino-6-substituted phenyl pyridazines with aroyl propionic acids has been explored to
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generate compounds with antitubercular, antifungal, and antibacterial activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of the key experimental protocols cited in the literature for evaluating the
biological activities of 3-hydrazino-6-phenylpyridazine analogs.

Synthesis of 3-Hydrazino-6-phenylpyridazine
The general synthetic route to the core scaffold involves the following steps:
» Friedel-Crafts Acylation: Reaction of an appropriate aromatic hydrocarbon with succinic

anhydride in the presence of a Lewis acid catalyst (e.g., AlICI3) to yield a (3-aroyl propionic
acid.

e Cyclocondensation: The resulting acid is cyclized with hydrazine hydrate to form a 6-
(substituted aryl)-2,3,4,5-tetrahydro-3-pyridazinone.

o Chlorination: The pyridazinone is then treated with a chlorinating agent, such as phosphorus
oxychloride (POCI3), to yield the corresponding 3-chloro-6-substituted phenylpyridazine.

e Hydrazinolysis: Finally, the 3-chloro derivative is reacted with hydrazine hydrate to afford the
target 3-hydrazino-6-substituted phenylpyridazine.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly
determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

o Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to
attach overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 48 or 72 hours).

o MTT Addition: After the incubation period, MTT solution is added to each well, and the plates
are incubated for a few hours to allow the formation of formazan crystals by viable cells.
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» Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a
suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength
(e.g., 570 nm) using a microplate reader.

o |C50 Determination: The concentration of the compound that causes 50% inhibition of cell
growth (IC50) is calculated from the dose-response curves.

In Vitro Antimicrobial Susceptibility Testing (Broth
Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains
is typically determined using the broth microdilution method.

e Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

o Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth
medium in 96-well microtiter plates.

¢ Inoculation: Each well is inoculated with the microbial suspension.

 Incubation: The plates are incubated under appropriate conditions (temperature and time) for
the specific microorganism.

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate the general synthetic pathway for 3-hydrazino-6-
phenylpyridazine analogs and the logical flow of a typical drug discovery process involving
this scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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